

The Role of Slu-PP-915 in Cellular Metabolism: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-915 is a novel, synthetic, orally bioavailable pan-agonist of the Estrogen-Related Receptors (ERR α , ERR β , and ERR γ) with potent effects on cellular metabolism.[1] Primarily through the activation of ERR γ , **Slu-PP-915** orchestrates a broad transcriptional program that enhances fatty acid metabolism and mitochondrial function. This has positioned it as a promising therapeutic candidate for metabolic diseases and heart failure.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with **Slu-PP-915**'s role in cellular metabolism.

Introduction

Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play a critical role in the regulation of cellular energy homeostasis.[1] They are key regulators of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. **Slu-PP-915** is a structurally distinct small molecule designed to activate all three ERR isoforms, with a particularly significant effect mediated through ERRy.[2][4] Its ability to mimic the effects of exercise at a cellular level has generated significant interest in its therapeutic potential.

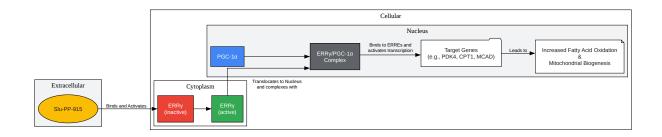
Mechanism of Action



Slu-PP-915 functions as a pan-agonist of the ERR family, with EC50 values of approximately 400 nM for ERR α , ERR β , and ERR γ .[5][6] Its primary metabolic effects are mediated through the activation of ERR γ , which in turn co-activates with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α).[7] This complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, leading to their increased transcription.

Key Signaling Pathways

The activation of ERRy by **Slu-PP-915** initiates a cascade of transcriptional events that primarily impact two major aspects of cellular metabolism: fatty acid oxidation and mitochondrial biogenesis.



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Slu-PP-915 signaling pathway for metabolic regulation.

A secondary pathway influenced by **Slu-PP-915** is the induction of autophagy through the transcription factor EB (TFEB).[5][8] ERR activation leads to increased expression of TFEB, a master regulator of lysosomal biogenesis and autophagy.[4][5] This process is crucial for cellular homeostasis and the clearance of damaged organelles.





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Slu-PP-915-mediated induction of autophagy via TFEB.

Quantitative Data

The following tables summarize the available quantitative data on the effects of Slu-PP-915.

Table 1: In Vitro Activity of Slu-PP-915

Parameter	Receptor	Value (nM)
EC50	ERRα	~400
EC50	ERRβ	~400
EC50	ERRy	~400

Data sourced from[5][6]

Table 2: In Vitro Gene Expression Analysis in C2C12 Myoblast Cells (5 μM **Slu-PP-915** for 24h)

Target Gene	Biological Process	Fold Change vs. Control
PGC1α	Mitochondrial Biogenesis	Significant Increase
PDK4	Glucose Metabolism	Significant Increase
LDHA	Lactate Metabolism	Significant Increase



Data interpretation from[1]

Table 3: In Vivo Gene Expression in Mouse Muscle (20 mg/kg Slu-PP-915, 1h post-injection)

Target Gene	Biological Process	Fold Change vs. Control
PGC1α	Mitochondrial Biogenesis	Upregulated
PDK4	Glucose Metabolism	Upregulated
DDIT4	Stress Response	Upregulated

Data interpretation from a study on a similar compound, with **Slu-PP-915** showing a similar profile.[1]

Experimental Protocols

The following are summaries of experimental protocols used in the study of Slu-PP-915.

In Vitro Co-transfection and Luciferase Reporter Assay

- · Cell Line: HEK293T cells.
- Plasmids: Expression plasmids for full-length ERRs and an ERRE-driven luciferase reporter plasmid.
- Procedure:
 - Cells are seeded in 96-well plates.
 - Transfection with the appropriate plasmids is performed.
 - Cells are treated with varying concentrations of Slu-PP-915 or vehicle control.
 - After a 24-hour incubation period, luciferase activity is measured to determine the level of ERR activation.

In Vivo Murine Model of Heart Failure

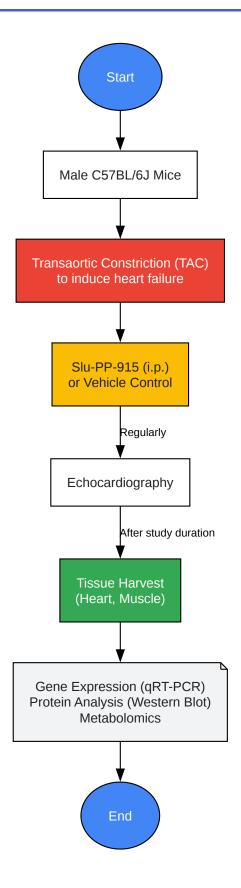
Foundational & Exploratory





- Animal Model: Adult male C57BL/6J mice.
- Induction of Heart Failure: Transaortic constriction (TAC) surgery.
- Drug Administration: Intraperitoneal (i.p.) injection of **Slu-PP-915** (typically 20-25 mg/kg) or vehicle control.
- Monitoring: Cardiac function is assessed by echocardiography at baseline and at specified time points post-TAC.
- Endpoint Analysis: Tissues are harvested for gene expression analysis (qRT-PCR), protein analysis (Western blot), and metabolomics.





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Workflow for in vivo studies of Slu-PP-915 in a heart failure model.



Conclusion and Future Directions

Slu-PP-915 is a potent ERR agonist that significantly impacts cellular metabolism by enhancing fatty acid oxidation and mitochondrial function, primarily through the ERRy/PGC- 1α axis. Its ability to improve cardiac function in preclinical models of heart failure highlights its therapeutic potential.[2][3] Further research is warranted to fully elucidate its long-term effects, safety profile, and efficacy in other metabolic disorders. The development of detailed, publicly available datasets from transcriptomic and metabolomic studies will be crucial for advancing the clinical translation of this promising compound.

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